Keto Lovastatin
Description
Contextualization within the Fungal Polyketide Biosynthesis Landscape
Keto Lovastatin (B1675250) is intrinsically linked to the fascinating world of fungal polyketides, a diverse class of secondary metabolites produced by fungi. The biosynthesis of lovastatin, a prominent member of this family, is a complex process orchestrated by a series of enzymes encoded by a dedicated gene cluster in fungi such as Aspergillus terreus. nih.govnih.gov This intricate pathway involves two main polyketide synthase (PKS) enzymes: a highly reducing iterative PKS known as lovastatin nonaketide synthase (LNKS or LovB), and a diketide synthase (LDKS or LovF). researchgate.netwikipedia.org
The biosynthesis of the main polyketide chain of lovastatin commences with acetyl-CoA and involves the iterative addition of malonyl-CoA units, catalyzed by the LovB/LovC megasynthase complex. researchgate.net This process leads to the formation of key intermediates, including dihydromonacolin L. researchgate.netnih.gov Subsequent enzymatic modifications, including hydroxylation by a P450 monooxygenase (LovA) to form monacolin J, and the attachment of a side chain synthesized by LovF, are critical steps in the pathway. nih.govresearchgate.net The final step involves the esterification of monacolin J with the 2-methylbutyric acid side chain, a reaction catalyzed by the LovD transesterase. nih.gov
While the primary biosynthetic route to lovastatin is well-documented, the formation of related compounds such as Keto Lovastatin is also a subject of study. This compound is characterized by a ketone group in place of the hydroxyl group on the lovastatin side chain. Its presence is often considered an impurity in the fermentation broths of lovastatin-producing fungi. medchemexpress.com The precise enzymatic steps leading to the formation of this compound are not as clearly elucidated as the main pathway but are understood to be part of the broader metabolic network of the producing organism.
Historical Perspective of its Identification as a Biosynthetic Intermediate or Related Compound of Interest
The identification of compounds related to lovastatin has been an ongoing effort since the initial discovery and characterization of lovastatin (initially named mevinolin) from Aspergillus terreus in the late 1970s. nih.gov Early research focused on elucidating the primary biosynthetic pathway and identifying the key intermediates. Through the use of blocked mutants of A. terreus and advanced analytical techniques, researchers were able to piece together the sequence of enzymatic reactions leading to lovastatin. nih.gov
This compound was identified as a related substance and impurity during the analysis of lovastatin production. medchemexpress.com Its structural similarity to lovastatin, with the notable difference of the keto group, made it a compound of interest for understanding the fidelity and potential side reactions of the lovastatin biosynthetic machinery. The characterization of such related compounds provides valuable insights into the substrate specificity and catalytic mechanisms of the enzymes involved in the lovastatin gene cluster.
Significance of Investigating this compound in Non-Clinical Research Paradigms
The investigation of this compound in non-clinical research is primarily driven by its distinct biological activities, which differ from those of its parent compound, lovastatin. A significant area of interest is its reported antibacterial activity. medchemexpress.com This property distinguishes it from lovastatin and opens avenues for research into novel antimicrobial agents.
Non-clinical studies focusing on this compound aim to:
Elucidate its antibacterial spectrum: Determining the range of bacterial species against which this compound is effective.
Understand its mechanism of action: Investigating how this compound exerts its antibacterial effects, which may differ from the HMG-CoA reductase inhibition characteristic of lovastatin.
Explore its potential as a lead compound: Assessing its chemical scaffold for the development of new antibacterial drugs.
The study of this compound also contributes to a deeper understanding of fungal secondary metabolism and the enzymatic processes that lead to the diversification of polyketide structures. This knowledge can be applied in synthetic biology and metabolic engineering to produce novel compounds with potentially valuable biological activities.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | (8aR)-8-(2-((2R,4S)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate |
| Molecular Formula | C₂₄H₃₄O₆ |
| Molecular Weight | 418.52 g/mol |
| Appearance | Crystalline powder |
| CAS Number | 96497-73-3 |
Data sourced from various chemical suppliers and databases. synzeal.comsimsonpharma.com
Table 2: Key Enzymes in the Lovastatin Biosynthetic Pathway
| Enzyme | Gene | Function in Lovastatin Biosynthesis |
| Lovastatin Nonaketide Synthase (LNKS) | lovB | A highly reducing iterative polyketide synthase responsible for synthesizing the nonaketide backbone of lovastatin, leading to dihydromonacolin L. researchgate.netwikipedia.org |
| Enoyl Reductase | lovC | Works in conjunction with LovB to ensure the correct reduction steps during the synthesis of the nonaketide chain. researchgate.net |
| P450 Monooxygenase | lovA | Catalyzes the hydroxylation of dihydromonacolin L to form monacolin J. nih.govresearchgate.net |
| Lovastatin Diketide Synthase (LDKS) | lovF | Synthesizes the 2-methylbutyric acid side chain. nih.govresearchgate.net |
| Transesterase | lovD | Catalyzes the final esterification step, attaching the 2-methylbutyric acid side chain to monacolin J to form lovastatin. nih.govnih.gov |
Properties
Molecular Formula |
C₂₄H₃₄O₆ |
|---|---|
Molecular Weight |
418.52 |
Synonyms |
(4R,6R)-6-[2-(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-(2-methyl-1,3-dioxobutoxy)-1-napthyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one; (4R,6R)-6-[2-(1S,2S,6R,8S,8aR)-Monacolin X; |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Synthesis of Keto Lovastatin and Its Analogues
Elucidation of Fungal Biosynthetic Routes for Lovastatin (B1675250) Precursors
The journey to lovastatin and its precursors begins with simple building blocks from primary metabolism, which are intricately assembled by a dedicated set of enzymes encoded by a gene cluster.
Role of Iterative Type I Polyketide Synthases (PKSs) in Core Structure Formation
At the heart of lovastatin biosynthesis lies the activity of iterative Type I polyketide synthases (PKSs). These megasynthases are responsible for the construction of the polyketide backbone, a carbon chain with alternating ketone and methylene (B1212753) groups. researchgate.net Unlike the assembly-line logic of modular PKSs, iterative PKSs use their catalytic domains repeatedly to build the polyketide chain. The biosynthesis of lovastatin's core structure is a prime example of this iterative process, where a nonaketide (a C18 polyketide) is synthesized from one acetyl-CoA starter unit and eight malonyl-CoA extender units. youtube.com
Identification and Characterization of Specific Enzymes in Lovastatin Biosynthesis
The lovastatin biosynthetic gene cluster encodes a suite of enzymes, each with a specialized function in the assembly and modification of the molecule. The primary enzymes involved in the formation of the lovastatin backbone and side chain are Lovastatin Nonaketide Synthase (LNKS) and Lovastatin Diketide Synthase (LDKS), respectively, along with several crucial trans-acting enzymes.
Lovastatin Nonaketide Synthase, encoded by the lovB gene, is the central iterative Type I PKS responsible for synthesizing the decalin ring system and the polyketide chain of lovastatin. nih.govnih.gov LovB contains multiple catalytic domains, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), and an acyl carrier protein (ACP) domain. Through a series of iterative condensation and reduction cycles, LovB constructs the nonaketide backbone. youtube.com A key feature of this process is the programmed use of its domains, leading to specific patterns of methylation and reduction at different stages of chain elongation.
The characteristic 2-methylbutyryl side chain of lovastatin is synthesized by a separate PKS, the Lovastatin Diketide Synthase (LDKS), encoded by the lovF gene. researchgate.netnih.gov LDKS is a non-iterative Type I PKS that catalyzes the condensation of one acetyl-CoA and one malonyl-CoA to form a 2-methylbutyryl group, which remains attached to the enzyme's ACP domain.
The proper functioning of the large PKS enzymes in lovastatin biosynthesis is dependent on the activity of smaller, trans-acting enzymes.
LovC: This enoyl reductase works in conjunction with LovB. nih.govnih.gov Although LovB has an enoyl reductase domain, it is inactive. LovC acts in trans to perform specific enoyl reduction steps during the iterative synthesis of the nonaketide, ensuring the correct stereochemistry of the final product, dihydromonacolin L. nih.gov
LovD: This acyltransferase plays a crucial role in the final stages of lovastatin biosynthesis. researchgate.netnih.gov LovD catalyzes the esterification of the C8 hydroxyl group of monacolin J with the 2-methylbutyryl side chain synthesized by LovF. nih.gov This transfer reaction is highly specific and is a key step in the formation of lovastatin.
Proposed Enzymatic Steps Leading to Keto Lovastatin Intermediates within Fungal Metabolism
The biosynthesis of lovastatin proceeds through a series of well-defined intermediates. The formation of this compound (monacolin X) is a key step in this pathway.
The process begins with the synthesis of dihydromonacolin L by the concerted action of LovB and LovC. Dihydromonacolin L is then oxidized to monacolin L, and subsequently to monacolin J, a reaction catalyzed by the cytochrome P450 monooxygenase, LovA. nih.gov
The formation of this compound (monacolin X) occurs when the acyltransferase LovD catalyzes the esterification of the C8 hydroxyl group of monacolin J with an α-methyl-β-ketobutyryl side chain. researchgate.net This side chain is synthesized by LovF. The resulting intermediate, monacolin X, contains a keto group on the side chain.
Genetic Engineering Approaches for Modulating Biosynthetic Pathways (e.g., in Aspergillus terreus and Monascus ruber)
The production of lovastatin, and consequently its keto-analogue, is intricately controlled by a cluster of genes. researchgate.net Genetic engineering offers a powerful tool to modulate these biosynthetic pathways, enhancing the yield of desired metabolites. researchgate.net In fungi like Aspergillus terreus and Monascus ruber, which are primary producers of lovastatin, metabolic engineering strategies are focused on amplifying the expression of key biosynthetic genes and regulatory factors. researchgate.netresearchgate.net
In Aspergillus terreus, a key strategy involves the overexpression of the transcription factor gene lovE, which acts as a major transactivator for the entire lov gene cluster. researchgate.net Researchers have identified strong promoters to drive lovE expression, leading to significant increases in lovastatin production. researchgate.net For instance, one study reported that an engineered strain overexpressing lovE achieved a lovastatin titer of 1512 mg/L, a substantial increase compared to the parent strain. researchgate.net Another approach in A. terreus involves disrupting competing pathways, such as the one for (+)-geodin biosynthesis. researchgate.net By deleting the gedC gene, which encodes a polyketide synthase for a precursor to geodin, metabolic flux can be redirected towards lovastatin synthesis. researchgate.net The lovastatin biosynthetic pathway involves two main polyketide synthases (PKSs): lovastatin nonaketide synthase (LNKS or LovB) and lovastatin diketide synthase (LDKS or LovF). researchgate.netnih.gov Genetic manipulation of these PKS genes is a primary focus for creating novel compounds. nih.gov
Similarly, in Monascus species, the biosynthetic gene cluster for monacolin K (identical to lovastatin) is highly similar to that in A. terreus. researchgate.net Genetic engineering efforts in Monascus pilosus have targeted the overexpression of the mokI gene, which is part of the monacolin K synthesis gene cluster. researchgate.net This strategy has resulted in a significant increase in monacolin K production, with one study reporting a 41.39% enhancement. researchgate.net Other complex strategies in M. pilosus include blocking competitive biosynthetic pathways and implementing histone acetylation modifications to boost the expression of monacolin K-related genes. researchgate.net Beyond direct gene manipulation, elicitation using carbohydrate-derived molecules has also been explored to trigger specific metabolic pathways and enhance the production of lovastatin and other secondary metabolites in Monascus purpureus. mdpi.com
Table 1: Genetic Engineering Strategies for Lovastatin Production
| Organism | Gene/Target | Strategy | Outcome | Reference |
|---|---|---|---|---|
| Aspergillus terreus | lovE (Transcription Factor) | Overexpression using strong promoters | Significantly increased lovastatin production (up to 1512 mg/L). | researchgate.net |
| Aspergillus terreus | gedC (Geodin Pathway PKS) | Gene disruption/knockout | Redirects metabolic flux towards lovastatin synthesis. | researchgate.net |
| Monascus pilosus | mokI (MK Biosynthesis Gene) | Overexpression | 41.39% increase in Monacolin K (Lovastatin) production. | researchgate.net |
Chemoenzymatic and Chemical Synthetic Strategies for this compound and Related Structures
Rational Design of Synthetic Routes for this compound
The rational design of synthetic routes for this compound and its analogues often leverages key structural motifs found in statin-type natural products. nih.gov A central feature is the β,δ-dihydroxy ester side chain, which is typically formed via the diastereoselective reduction of a δ-hydroxy-β-keto ester. nih.gov Therefore, the synthesis of functionalized δ-hydroxy-β-keto esters is a critical step. nih.gov
One established method involves a modified Mukaiyama-aldol reaction between functionalized aldehydes and Chan's diene. nih.gov This approach, using a Ti-BINOL catalyst with lithium chloride as an additive, has proven effective for producing chiral aliphatic δ-hydroxy-β-keto esters in good yields and with high enantioselectivity. nih.gov These keto esters are valuable homochiral synthons for building statin-like molecules. nih.gov Another strategy combines chemical and enzymatic reactions, where the selective reduction of a δ-ketal β-keto ester is a key step to achieve derivatives with satisfactory optical purity for pharmaceutical applications. researchgate.net
Biocatalytic Transformations Utilizing Enzymes from Polyketide Pathways
Enzymes derived from polyketide biosynthetic pathways are instrumental in developing biocatalytic transformations for producing lovastatin analogues. nih.gov Lovastatin itself is assembled from two separate polyketide chains, a process involving two distinct, multifunctional polyketide synthases (PKSs). nih.govnih.gov The nonaketide core is synthesized by the iterative Type I PKS LovB, with assistance from a trans-acting enoyl reductase, LovC. nih.govnih.gov
A key enzyme for creating structural diversity is the acyltransferase LovD, which attaches the 2-methylbutyryl side chain to the monacolin J core. researchgate.netnih.gov Crucially, LovD exhibits broad substrate specificity, accepting various acyl substrates and acyl acceptors. nih.gov This flexibility allows LovD to catalyze the transfer of different acyl groups from coenzyme A (CoA) or N-acetylcysteamine (SNAC) thioesters to monacolin J. nih.gov For example, using α-dimethylbutyryl-SNAC as the acyl donor, LovD can convert monacolin J into the semi-synthetic drug simvastatin (B1681759). nih.gov This enzymatic transformation can be performed using whole-cell biocatalysts, such as E. coli overexpressing the lovD gene, demonstrating its potential for preparative-scale synthesis. nih.gov Other enzymes, such as ketoreductases (KREDs), are vital for tailoring reactions, performing specific reductions on the polyketide chain. researchgate.net
Table 2: Key Enzymes in Lovastatin-related Biocatalysis
| Enzyme | Type | Function in Pathway | Application in Biocatalysis | Reference |
|---|---|---|---|---|
| LovB (LNKS) | Iterative Type I PKS | Synthesizes the dihydromonacolin L nonaketide core. | Provides the foundational scaffold for lovastatin and analogues. | researchgate.netnih.govnih.gov |
| LovC | Enoyl Reductase | Partners with LovB to perform reduction steps during nonaketide synthesis. | Essential for the correct formation of the polyketide chain. | nih.govnih.gov |
| LovD | Acyltransferase | Transfers the 2-methylbutyryl side chain to monacolin J. | Used to create diverse lovastatin analogues by transferring alternative side chains. | researchgate.netnih.gov |
Stereoselective Synthesis of Keto Functionalized Lovastatin Analogues
Achieving specific stereochemistry is critical in the synthesis of pharmacologically active molecules. The stereoselective synthesis of keto-functionalized lovastatin analogues often employs enzymes, particularly ketoreductases (KREDs), which can reduce keto groups to hydroxyl groups with high regio- and enantioselectivity. nih.govalaska.edu
For example, the enzymatic reduction of 6-substituted dioxohexanoates using alcohol dehydrogenase from Lactobacillus brevis (LBADH) yields (5S)-5-hydroxy-3-oxo products with excellent enantiomeric excess (>99.5% in some cases). nih.gov These products serve as established building blocks for statin side chains. nih.gov Similarly, commercially available KRED enzymes can be used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters. alaska.edu By selecting the appropriate enzyme, it is possible to synthesize either syn or anti diastereomers. For instance, KRED 110 has been shown to yield the anti (2S,3S) isomer of an α-fluoro-β-hydroxy ester, while KRED 130 produces the syn (2S,3R) isomer, both with high diastereomeric and enantiomeric purity. alaska.edu This enzymatic approach provides reliable access to optically pure keto-functionalized intermediates essential for synthesizing novel statin analogues. alaska.edu
Table 3: Examples of Stereoselective Enzymatic Reductions
| Substrate | Enzyme | Product Stereochemistry | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|
| 6-chloro-3,5-dioxohexanoate | LBADH | (5S)-5-hydroxy-3-oxo product | >99.5% ee | nih.gov |
| Racemic α-fluoro-β-keto ester | KRED 110 | anti (2S,3S)-α-fluoro-β-hydroxy ester | High de and ee | alaska.edu |
Optimization of Synthetic Methodologies for Research Scale Production
Optimizing production for research purposes involves refining both fermentation conditions for biosynthetic routes and reaction parameters for chemical synthesis. For biosynthetic production in organisms like A. terreus, response surface methodology (RSM) has been successfully applied to optimize medium constituents for solid-state fermentation (SSF). nih.govnih.gov Factors such as moisture content, substrate particle size, and concentrations of key nutrients like phosphate (B84403) are systematically varied to find the optimal combination for maximum lovastatin yield. nih.govnih.gov One study demonstrated a 2.5-fold increase in lovastatin yield after RSM optimization. nih.gov The choice of carbon and nitrogen sources in a chemically defined medium also has a major impact on productivity. nih.gov
For chemoenzymatic processes, optimization focuses on maximizing enzyme efficiency and product yield. researchgate.net This can involve using high substrate concentrations (several hundred grams per liter) and implementing enzyme recycling, which highlights the industrial potential of biocatalysis. researchgate.net The development of sustainable protocols is a growing area of interest, with biocatalyzed steps offering the advantages of mild reaction conditions, use of aqueous media, and reduced hazardous waste. mdpi.com For instance, an optimized biocatalytic process for simvastatin production achieved yields of 97% with the major by-product being recyclable. mdpi.com These principles of medium optimization, process intensification, and sustainable chemistry are directly applicable to the research-scale production of this compound and its analogues. researchgate.net
Enzymatic and Biochemical Transformations Involving Keto Lovastatin
Investigations into Enzymatic Conversion of Lovastatin (B1675250) to Keto Lovastatin (and vice versa)
The enzymatic conversion of lovastatin to this compound is a key step in its metabolism and has been the subject of numerous studies. This conversion is primarily mediated by oxidoreductase enzymes and involves specific stereochemical changes.
The conversion of lovastatin to its active β-hydroxyacid form is a necessary step for it to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov This hydrolysis is catalyzed by carboxyesterases found in plasma and the liver. nih.gov While the primary activation of lovastatin is through hydrolysis, the subsequent oxidation to a keto form is also a significant metabolic pathway.
Studies have identified at least three distinct esterases in humans that can catalyze the hydrolysis of lovastatin. nih.gov One is located in the plasma, and two are in the liver (microsomal and cytosolic). nih.gov The formation of keto-lovastatin from lovastatin involves the oxidation of the hydroxyl group on the hexahydronaphthalene (B12109599) ring system. This reaction is typically catalyzed by oxidoreductase enzymes.
The enzymatic transformations of lovastatin are highly stereospecific. The enzymes involved recognize and act upon specific stereoisomers of the substrate. The conversion of lovastatin to its hydroxy acid form, a prerequisite for its activity, is an example of this specificity.
Further research into the stereochemical aspects of these transformations is crucial for understanding the precise mechanisms of enzyme action and for designing more effective and specific statin-based therapies.
Kinetic studies have been instrumental in understanding the mechanism of lovastatin conversion. The rate of formation of the active lovastatin hydroxy acid has been measured in various human tissues. For instance, the rate in plasma is approximately 15.8 pmol/mL/min, while in hepatic microsomes and cytosol, the rates are 2.13 and 0.92 pmol/mg protein/min, respectively. nih.gov
These kinetic data reveal significant inter-individual variability in enzyme activity, which could influence the therapeutic efficacy and potential toxicity of the drug. nih.gov In some individuals, the activity of one or both liver esterases may be absent, highlighting the importance of personalized medicine approaches. nih.gov
Microbial Biotransformation Studies of Lovastatin Analogues
Microbial systems offer a versatile platform for the biotransformation of lovastatin and its analogues, leading to the production of novel compounds with potential therapeutic applications.
Several fungal strains have been identified for their ability to produce lovastatin, including species of Aspergillus, Penicillium, Monascus, and Trichoderma. jbiochemtech.commdpi.com Notably, Aspergillus terreus is a prominent producer of lovastatin. jbiochemtech.com
Research has also focused on the biotransformation of lovastatin by various microorganisms. For example, the filamentous fungus Beauveria bassiana has been shown to transform lovastatin into several metabolites through reactions like hydroxylation and hydrolysis. researchgate.netresearchgate.net While these studies primarily report on hydroxylation and hydrolysis, the potential for microbial systems to perform oxidation reactions to form keto-lovastatin is an area of active investigation. The gut microbiota was initially thought to be responsible for converting lovastatin (monacolin K) to its active β-hydroxy acid form, but recent studies suggest this conversion is a spontaneous pH-dependent process and that the gut microbiota may actually degrade the active form. nih.govresearchgate.net
Table 1: Microbial Strains Involved in Lovastatin Production and Biotransformation
| Microorganism | Role | Reference |
| Aspergillus terreus | Producer of lovastatin | jbiochemtech.com |
| Penicillium species | Producer of lovastatin | jbiochemtech.com |
| Monascus species | Producer of lovastatin | jbiochemtech.com |
| Trichoderma species | Producer of lovastatin | mdpi.com |
| Beauveria bassiana | Biotransformation of lovastatin | researchgate.netresearchgate.net |
The biotransformation of lovastatin by microorganisms can yield a variety of novel metabolites. In a study using Beauveria bassiana, five new metabolites of lovastatin were identified and characterized using spectroscopic techniques. researchgate.net These transformations included hydroxylation, lactone hydrolysis, and methylation. researchgate.net
The investigation of these novel metabolites is crucial as they may possess unique biological activities. For instance, one of the metabolites produced by Beauveria bassiana demonstrated comparable inhibitory effects on HMG-CoA reductase to lovastatin itself. researchgate.net
Advanced Analytical Methodologies for Keto Lovastatin Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating and quantifying Keto Lovastatin (B1675250) from complex matrices. The choice of technique depends on the analytical objective, whether it is for routine purity testing or for resolving stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Lovastatin and its related substances, including Keto Lovastatin. rjpbcs.comnih.gov The development of a robust, stability-indicating HPLC method is critical for separating this compound from the active pharmaceutical ingredient and other degradation products. rjpbcs.com
Typically, reversed-phase HPLC (RP-HPLC) methods are developed using C8 or C18 stationary phases. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scispace.comrjptonline.orgnih.gov Isocratic elution is common for routine analysis, providing a balance between resolution and analysis time. rjpbcs.comnih.gov Validation of these methods is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results. researchgate.netrjptonline.org For instance, a method might demonstrate linearity over a concentration range of 2-16 µg/mL with a correlation coefficient (r²) of 0.999. rjptonline.org Detection is most commonly achieved using a UV detector set at a wavelength where the chromophore of the statin molecule exhibits maximum absorbance, typically around 238 nm. nih.govnih.govnih.gov
Table 1: Representative HPLC Method Parameters for Lovastatin and its Impurities
| Parameter | Conditions |
|---|---|
| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm nih.govnih.gov |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 65:35 v/v) researchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min nih.govnih.gov |
| Detection | UV at 238 nm nih.govscispace.com |
| Column Temperature | Ambient or controlled (e.g., 30°C) researchgate.net |
| Injection Volume | 20 µL nih.gov |
This table presents a generalized set of parameters; specific conditions may vary based on the exact separation requirements.
Gas Chromatography (GC) is less commonly used for statins due to their low volatility and thermal instability. ubbcluj.ro To overcome this, a derivatization step is essential to convert the non-volatile this compound into a thermally stable and volatile compound suitable for GC analysis.
The primary sites for derivatization on the this compound molecule are the hydroxyl groups. The hydroxyl group on the lactone ring can be converted to a more volatile silyl (B83357) ether. This is commonly achieved through a silanization reaction using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govlongdom.org For related statin acids, a two-step derivatization involving pentafluorobenzyl bromide (PFBBr) to esterify the carboxylic acid, followed by silylation of the hydroxyl groups, has been reported. nih.gov
A key aspect of analyzing this compound is that the ketone functional group on the side chain typically does not react with common silylating agents under standard conditions. longdom.org This differential reactivity allows GC-based methods to distinguish this compound from Lovastatin, as the latter possesses a secondary alcohol at that position which would be derivatized. The derivatized sample is then analyzed by GC, often coupled with a mass spectrometry (MS) detector for sensitive and specific detection.
This compound is a complex molecule with multiple chiral centers. Therefore, the separation of its potential enantiomers and diastereomers is critical for understanding its biological and toxicological profile. Chiral chromatography is the definitive technique for this purpose.
The separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are widely used for resolving statin stereoisomers. ptfarm.pl Columns like Chiralpak® and Chiralcel® have proven effective in separating such chiral compounds. ptfarm.pl The development of a chiral method involves screening different CSPs and optimizing the mobile phase, which often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The ability to resolve all stereoisomers is essential for ensuring the stereochemical purity of any reference standard and for studying stereospecific metabolic pathways. nih.gov
High-Resolution Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used for complete structural assignment. rroij.comresearchgate.net
The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. researchgate.netresearchgate.net The ¹³C NMR spectrum is particularly useful for identifying the presence of the ketone functional group. rroij.com While the carbonyl of the lactone ring in Lovastatin appears around 170-175 ppm, the additional ketone carbonyl in the side chain of this compound would give a characteristic signal further downfield, typically in the range of 200-210 ppm. youtube.com Comparing the NMR spectra of this compound with that of Lovastatin allows for precise confirmation of the structural modification. For example, the signal for the proton attached to the hydroxyl-bearing carbon in Lovastatin's side chain would be absent in the ¹H NMR spectrum of this compound.
Table 2: Comparison of Key Expected ¹³C NMR Chemical Shifts (δ) for Lovastatin and this compound
| Carbon Group | Lovastatin (Expected δ, ppm) | This compound (Expected δ, ppm) |
|---|---|---|
| Lactone Carbonyl | ~172 | ~172 |
| Ester Carbonyl | ~176 | ~176 |
| Side-chain C-OH | ~67 | N/A |
| Side-chain C=O | N/A | ~205 |
Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. nih.govnih.gov Electrospray ionization (ESI) is a common soft ionization technique that allows for the accurate determination of the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. nih.gov
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, providing structural confirmation. researchgate.netnih.gov The fragmentation of this compound is expected to follow patterns similar to those of Lovastatin. nih.gov Common fragmentation pathways for Lovastatin involve the neutral loss of the ester side-chain and subsequent dehydration of the lactone ring. researchgate.netnih.gov For this compound, the fragmentation would be influenced by the presence of the keto group on the side chain. The initial fragmentation would likely be the elimination of the 2-methyl-3-oxobutanoate side chain. Further fragmentation of the remaining polyketide structure would proceed through dehydration and dissociation of the lactone moiety. These specific fragmentation patterns serve as a fingerprint for the positive identification of this compound in complex samples.
Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound (C₂₄H₃₄O₆, MW: 418.52)
| Ion Description | Proposed Fragment | Predicted m/z |
|---|---|---|
| Protonated Molecule | [M+H]⁺ | 419.23 |
| Loss of side-chain | [M+H - C₆H₈O₃]⁺ | 303.19 |
| Loss of side-chain and water | [M+H - C₆H₈O₃ - H₂O]⁺ | 285.18 |
| Loss of side-chain and two water molecules | [M+H - C₆H₈O₃ - 2H₂O]⁺ | 267.17 |
Predicted m/z values are for the monoisotopic mass and serve as a guide for identification.
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Electrospray Ionization (ESI-MS/MS) Fragmentation Studies
Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of compounds like this compound. rsc.org Fragmentation studies of the closely related lovastatin reveal characteristic patterns that are instrumental in its identification. The primary fragmentation pathways observed for lovastatin involve the elimination of the ester side-chain, followed by dehydration and the dissociation of the lactone moiety. researchgate.netnih.gov
In positive ion mode ESI, lovastatin typically forms a protonated molecule [M+H]⁺. The mass spectrum for lovastatin shows a base peak at an m/z of 405.2647, corresponding to this protonated molecule. researchgate.net A significant fragmentation process involves a rearrangement facilitated by a C=C double bond. researchgate.netnih.gov Furthermore, tandem mass spectrometry (MS/MS) data indicate that the β-hydroxy group is involved in the fragmentation by interacting with the carboxyl group that forms upon the ring-opening of the lactone. nih.gov This interaction leads to a discernible neutral loss of 60 Da, which can be attributed to either acetic acid (CH₃COOH) or a combination of ketene (B1206846) (CH₂=C=O) and water (H₂O). researchgate.netnih.gov The knowledge of these fragmentation patterns is crucial for the rapid identification of lovastatin and its analogs in complex mixtures using techniques like LC-MS/MS. researchgate.net
Table 1: Major ESI-MS/MS Fragment Ions of Lovastatin (Note: As this compound is a direct derivative, similar fragmentation patterns are expected, with mass shifts corresponding to the additional keto group.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |
|---|---|---|
| 427.4 [M+Na]⁺ (example) | 325.4 | Loss of side chain and subsequent reactions |
| 445.4 [M+Na]⁺ (example) | 343.4 | Fragmentation of the lovastatin acid form |
| 436.4 [M+Na]⁺ (example) | 325.4 | Fragmentation of an analog (simvastatin) for comparison |
Data derived from a study on lovastatin and its active metabolites. nih.gov
Application of Accurate Mass Measurements for Isomer Differentiation
Accurate mass measurement, typically performed using high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap analyzers, is critical for differentiating between isomers which have the same nominal mass but different elemental compositions or structures. For statins, a key application is the differentiation of the inactive lactone prodrug form from the active hydroxy acid form. nih.gov
While lovastatin is administered as an inactive lactone, it is metabolized in vivo to its active acid form. nih.gov These two forms are isomeric and require precise analytical methods for individual quantification. Accurate mass spectrometry provides the requisite mass resolution to distinguish between the protonated molecule of the lactone and the corresponding acid form, which may exhibit different exact masses or fragmentation patterns under MS/MS conditions. This capability is essential in pharmacokinetic and metabolic studies where the concentration of both the parent drug and its active metabolite must be monitored simultaneously. nih.gov The use of a QTOF-MS, for instance, allows for the acquisition of mass spectra with high mass accuracy, such as identifying the protonated lovastatin molecule at m/z 405.2647. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for analyzing the functional groups present in a molecule.
UV-Vis Spectroscopy: This technique utilizes the absorption of ultraviolet or visible radiation, which causes electronic transitions within the molecule. uobabylon.edu.iq It is particularly useful for quantitative analysis. libretexts.org For lovastatin, a spectrophotometric method can be used for quantification, which is often faster and more accessible than HPLC. smbb.mx Studies have established that the maximum absorption wavelength (λmax) for lovastatin in acetonitrile is observed at 248 nm. smbb.mx At this wavelength, the absorbance is linearly dependent on the concentration, allowing for the creation of a standard curve for quantification. smbb.mx
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of functional groups. By analyzing the absorption of infrared radiation, specific bonds within a molecule can be identified. For this compound, the IR spectrum would be expected to show characteristic peaks for its key functional groups. The analysis of lovastatin's IR spectrum confirms the presence of these groups, and similar absorptions would be present for the keto-derivative. researchgate.net
Table 2: Predicted Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3600-3200 (Broad) |
| C-H | Stretching (sp³ and sp²) | 3000-2850 |
| C=O (Ketone) | Stretching | ~1715 |
| C=O (Ester/Lactone) | Stretching | ~1735 |
| C=O (Acid Dimer) | Stretching | 1720-1700 |
| C-O | Stretching | 1300-1000 |
Based on general IR spectroscopy principles and data for related compounds. uobabylon.edu.iq
Hyphenated Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized for its superior sensitivity and specificity in the quantitative analysis of drugs and their metabolites in complex biological matrices. nih.gov This technique is particularly well-suited for analyzing this compound in samples such as human plasma or liver homogenate. nih.govresearchgate.net
A typical LC-MS/MS method involves separating the analyte from other matrix components using high-performance liquid chromatography (HPLC) before detection by a tandem mass spectrometer. researchgate.net The separation is often achieved on a reverse-phase column, such as a C18 column. nih.govnih.gov The mobile phase commonly consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov
Detection is performed using a mass spectrometer, frequently operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. nih.gov In this mode, a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored. This process allows for accurate quantification even at low concentrations. csbsju.edu For instance, a sensitive LC-MS/MS assay was developed for the simultaneous quantification of several statins and their metabolites in human plasma, demonstrating the robustness of this approach for complex mixture analysis. nih.gov
Table 3: Typical LC-MS/MS Parameters for Statin Analysis
| Parameter | Description | Example |
|---|---|---|
| Chromatography | ||
| Column | Stationary phase for separation | Agilent Zorbax Extend C18; Phenomenex Gemini C18 nih.govnih.gov |
| Mobile Phase | Solvents used for elution | Water and methanol with 2 mM ammonium formate and 0.2% formic acid nih.gov |
| Flow Rate | Speed of mobile phase | 400 µL/minute nih.gov |
| Mass Spectrometry | ||
| Ionization Source | Method for ion generation | Electrospray Ionization (ESI), positive mode nih.govresearchgate.net |
| Detection Mode | Mass filtering method for quantification | Selected Reaction Monitoring (SRM) nih.govcsbsju.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for metabolite profiling in complex biological samples. mdpi.com It involves the separation of volatile compounds by gas chromatography, followed by their detection and identification using mass spectrometry. mdpi.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. mdpi.com A common derivatization process is trimethylsilylation, which converts polar functional groups (-OH, -COOH) into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters. mdpi.com
The GC-MS analysis is performed using a capillary column (e.g., a MEGA-5HT fused silica (B1680970) column) with an inert carrier gas like helium. mdpi.com The mass spectrometer is usually operated in electron ionization (EI) mode, where molecules are fragmented by a high-energy electron beam (typically 70 eV), producing a characteristic and reproducible fragmentation pattern that serves as a "fingerprint" for compound identification. mdpi.com GC-MS has been successfully applied to profile a wide range of metabolites, including ketone bodies and organic acids, making it a valuable tool for studying metabolic pathways affected by this compound. nih.gov
Isotopic Labeling Strategies in Biosynthesis and Metabolism Studies
Isotopic labeling is a powerful strategy used to trace the metabolic fate of compounds and to quantify changes in biosynthesis and metabolism. This approach involves introducing atoms with heavier isotopes (e.g., ¹³C, ²H, ¹⁵N) into a molecule of interest. Mass spectrometry can then distinguish the labeled compound from its unlabeled, endogenous counterparts by the difference in mass.
One prominent isotopic labeling technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov In SILAC-based studies, cells are cultured in media containing either normal ("light") amino acids or "heavy," stable isotope-labeled amino acids. This allows for the relative quantification of protein expression changes in response to a drug. For example, SILAC was used to analyze the perturbation of protein expression in HL-60 cells treated with lovastatin, providing insights into its molecular mechanisms. nih.gov
In metabolic kinetic studies, stable isotopically labeled tracers are infused to determine the turnover of specific metabolites in vivo. nih.gov For instance, an LC-MS/MS method was developed for the simultaneous analysis of ketone bodies, α-keto acids, and their stable isotopically labeled tracers in human plasma. nih.gov Such methods are essential for understanding how a compound like this compound influences metabolic pathways, such as isoprenoid biosynthesis or cholesterol metabolism. nih.govnih.gov By tracking the incorporation and transformation of the labeled this compound, researchers can elucidate its biosynthetic origins and its downstream metabolic products with high accuracy and specificity.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Acetic acid |
| Acetonitrile |
| Atorvastatin |
| Formic acid |
| Hesperetin |
| This compound |
| Ketene |
| Lovastatin |
| Lovastatin acid |
| Methanol |
| ortho-hydroxy atorvastatin |
| para-hydroxy atorvastatin |
| Pravastatin |
| Simvastatin (B1681759) |
Use of Stable Isotope Tracers in Fungal Cultures
Early research on the biosynthesis of the closely related compound lovastatin indicated that its carbon framework is derived from acetate (B1210297) units. nih.govnih.gov These studies utilized ¹³C-labeled acetate precursors, which were fed to Aspergillus terreus cultures. The resulting lovastatin was then isolated and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position of the ¹³C labels. nih.gov This foundational work established that the nonaketide core of lovastatin is assembled from nine acetate units in a head-to-tail fashion. nih.govnih.gov The methyl group attached to the hexahydronaphthalene (B12109599) ring system is derived from S-adenosyl methionine, which was confirmed by feeding experiments with ¹³C-labeled methionine. nih.govnih.gov
While specific studies focusing solely on this compound are less common in the available literature, the biosynthetic principles established for lovastatin are directly applicable. The formation of the keto group at the C-5 position is a result of the programmed activity of the polyketide synthase (PKS) involved in its biosynthesis. Therefore, the incorporation pattern of stable isotopes from precursors like acetate and methionine into the this compound backbone would be expected to follow a similar pattern to that of lovastatin.
Table 1: Incorporation of Stable Isotope Labeled Precursors in this compound Biosynthesis
This interactive table summarizes the expected incorporation of labeled precursors into the this compound structure based on established polyketide biosynthetic principles.
| Labeled Precursor Fed to Fungal Culture | Isotope | Expected Labeled Positions in this compound | Analytical Technique for Detection |
| [1-¹³C]Acetate | ¹³C | Alternating carbonyl carbons of the polyketide backbone | ¹³C-NMR Spectroscopy |
| [2-¹³C]Acetate | ¹³C | Alternating methylene (B1212753) carbons of the polyketide backbone | ¹³C-NMR Spectroscopy |
| [¹³C-methyl]Methionine | ¹³C | Methyl group at C-6 of the decalin ring system | ¹³C-NMR Spectroscopy |
| [¹⁸O]₂ | ¹⁸O | Hydroxyl groups introduced by oxygenases | Mass Spectrometry |
This data is inferred from biosynthetic studies on the closely related compound, lovastatin.
Positional Isotope Labeling for Mechanistic Elucidation
Positional isotope labeling is a powerful technique used to probe the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov This method involves synthesizing a substrate with an isotopic label at a specific position and then analyzing the distribution of the isotope in the product. This can reveal information about bond cleavage and formation steps, as well as the presence of transient intermediates.
In the context of this compound biosynthesis, positional isotope labeling can be employed to understand the intricate details of the reactions catalyzed by the multifunctional polyketide synthases (PKSs), LovB and LovF. nih.gov For instance, to investigate the mechanism of the dehydratase (DH) domain of LovB, which is responsible for the formation of double bonds in the polyketide chain, a substrate analog with a deuterium (B1214612) label at a specific position could be synthesized. The fate of this deuterium atom during the enzymatic reaction, whether it is retained or lost, can provide insights into the stereochemistry and mechanism of the dehydration reaction.
Another application of positional isotope labeling is in determining the origin of oxygen atoms in the final molecule. By growing the fungal culture in an atmosphere containing ¹⁸O-labeled molecular oxygen (¹⁸O₂), it is possible to determine which oxygen atoms in this compound are derived from the atmosphere versus those from the acetate precursors or water. nih.gov This has been crucial in understanding the role of oxygenase enzymes that are involved in the later tailoring steps of the biosynthesis. nih.gov
Table 2: Application of Positional Isotope Labeling in Studying this compound Biosynthesis
This interactive table illustrates how positional isotope labeling can be used to answer specific mechanistic questions about the enzymes involved in this compound formation.
| Mechanistic Question | Isotopic Labeling Strategy | Expected Outcome and Interpretation |
| Stereochemistry of the ketoreductase (KR) domain | Use of stereospecifically deuterium-labeled NADPH | Transfer of either the pro-R or pro-S hydride to the β-keto group reveals the stereospecificity of the KR domain. |
| Mechanism of the enoyl reductase (ER) domain | Incubation with a substrate containing a deuterium-labeled double bond | Observation of deuterium retention or loss in the product provides insight into the reduction mechanism. |
| Origin of the C-5 keto oxygen | Culturing in an ¹⁸O₂ atmosphere | Detection of ¹⁸O at the C-5 position by mass spectrometry would confirm its origin from molecular oxygen. |
| C-C bond formation by the ketosynthase (KS) domain | Use of [¹³C₂, ¹⁸O]acetate | Analysis of the product for the retention or scrambling of the ¹⁸O label can provide evidence for the formation of a covalent acyl-enzyme intermediate. |
These examples are based on established methodologies for studying polyketide synthase mechanisms and are proposed applications for this compound research.
Molecular and Cellular Research on Keto Lovastatin in Model Systems Non Human, Non Clinical
In Vitro Studies on Cellular Pathways and Enzyme Interactions
Effects on Non-Human Cell Line Growth and Metabolism
Keto Lovastatin (B1675250), a polyketide-derived fungal metabolite, has been shown to exert significant effects on the proliferation and metabolism of various non-human cell lines. nih.govresearchgate.net A key mechanism underlying these effects is the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of compounds essential for cell growth. nih.govnih.gov
In a notable study using rat glomerular mesangial cells, lovastatin induced a dose-dependent reduction in DNA synthesis and cell proliferation. nih.govjci.org When these cells were stimulated to divide, the addition of lovastatin at a concentration of 1 µM resulted in a 90% inhibition of cell proliferation over a five-day period. nih.govjci.org This anti-proliferative effect was directly linked to the blockade of mevalonate production. nih.gov The inhibitory action could be completely reversed by supplying the cells with exogenous mevalonate, confirming that the pathway's integrity is essential for mesangial cell division. nih.govjci.org
Further investigations into the metabolic consequences revealed that the depletion of specific downstream isoprenoids is critical. The addition of farnesol, an isoprenoid intermediate, largely prevented the lovastatin-induced inhibition of DNA synthesis, whereas another isoprenoid, isopentenyl adenine, had little effect. jci.org This suggests that the production of farnesol-derived molecules is a key step in the cell cycle progression of rat mesangial cells. jci.org
In embryonic chick cardiomyocytes, lovastatin was found to induce cell death in a concentration-dependent manner. nih.gov Studies on pancreatic carcinoma cell lines also demonstrated a dose-dependent inhibition of proliferation. nih.gov
Interactive Data Table: Effect of Lovastatin on Rat Mesangial Cell Proliferation| Cell Line | Compound | Concentration | Duration | Effect | Reversibility | Citation |
| Rat Glomerular Mesangial | Lovastatin | 1-20 µM | 42 hours | Dose-dependent reduction in DNA synthesis. | Completely prevented by 100 µM mevalonate. | jci.org |
| Rat Glomerular Mesangial | Lovastatin | 1 µM | 5 days | 90% inhibition of cell proliferation. | Largely overcome by mevalonate. | nih.govjci.org |
| Rat Glomerular Mesangial | Lovastatin | 1-20 µM | 42 hours | Inhibition of DNA synthesis. | Not prevented by 100 µg/ml LDL. | jci.org |
| Rat Glomerular Mesangial | Lovastatin + Farnesol | 5 µM | 42 hours | Largely prevented inhibition of DNA synthesis. | N/A | jci.org |
| Rat Glomerular Mesangial | Lovastatin + Isopentenyl Adenine | 5 or 50 µM | 42 hours | Little effect on DNA synthesis inhibition. | N/A | jci.org |
Investigations into Specific Molecular Targets (excluding HMG-CoA reductase as a drug target for humans)
Beyond its well-established role as an inhibitor of HMG-CoA reductase, research in non-human systems has revealed that lovastatin interacts with other molecular targets. proteopedia.orgnih.gov A significant alternative target is the Lymphocyte Function-Associated Antigen-1 (LFA-1), a type of integrin receptor crucial for leukocyte adhesion. nih.govnih.gov
Structural and spectroscopic studies have shown that lovastatin can bind directly to a novel allosteric site on the I-domain of the LFA-1 alpha-chain. nih.govresearchgate.netresearchgate.net This binding is not related to the inhibition of HMG-CoA reductase and represents a distinct mechanism of action. nih.gov By occupying this regulatory site, lovastatin inhibits the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). nih.govresearchgate.net This allosteric inhibition effectively blocks LFA-1-mediated cell adhesion. nih.gov The discovery of this binding site has opened avenues for designing specific LFA-1 inhibitors that are structurally derived from statins but lack HMG-CoA reductase activity. researchgate.net
The interaction with LFA-1 highlights a mechanism by which lovastatin can modulate cellular functions independently of the mevalonate pathway. This finding was supported by mutagenesis studies, where altering amino acid residues within this allosteric "L-site" was shown to impair LFA-1 activation, mimicking the inhibitory effect of the drug. researchgate.net
Modulation of Biochemical Signaling Cascades (e.g., in yeast, bacteria, or isolated enzyme systems)
Keto Lovastatin's production within fungi, such as Aspergillus terreus, provides a model system for understanding the modulation of complex biochemical pathways. researchgate.netrsc.org The biosynthesis of lovastatin itself is a highly regulated process involving a sophisticated enzymatic cascade. nih.gov The core of this pathway is an iterative Type I polyketide synthase (PKS) called LovB, which works in conjunction with a partner enoyl reductase, LovC. nih.govpnas.org
Biochemical studies have elucidated the specific roles of these enzymes. LovB is a large, multi-domain megasynthase that iteratively builds the nonaketide backbone of the molecule from acetate (B1210297) units. nih.govpnas.org LovC, a trans-acting enoyl reductase, specifically reduces certain polyketide intermediates during their synthesis on LovB. pnas.org This interaction is highly specific; LovC only acts on three of the eight possible intermediates generated by LovB. pnas.org
Further complexity is added by other enzymes in the gene cluster. For instance, the product of the lovD gene is a transesterase that attaches the 2-methylbutyric acid side chain to the main polyketide structure, monacolin J, to form the final lovastatin molecule. nih.gov The entire process is tightly controlled by regulatory genes like lovE, a DNA-binding zinc finger transcription factor. researchgate.net This intricate enzymatic machinery in A. terreus serves as a prime example of modulated biochemical signaling, where protein-protein interactions and specific enzyme activities are coordinated to produce a complex secondary metabolite. nih.govpnas.org
Mechanistic Studies in Animal Models (focused on biochemical pathways, not clinical outcomes)
Metabolism and Distribution Studies in Laboratory Animals (e.g., rats, mice)
In vitro studies using liver microsomes from rats and mice have been instrumental in elucidating the metabolic pathways of lovastatin. nih.govnih.gov These studies show that the liver is a primary site for its biotransformation, a process catalyzed by the cytochrome P-450 enzyme system. nih.gov
Other significant pathways include the formation of a unique 6'-exomethylene derivative and hydroxylation at the 3"-position of the side chain. nih.govnih.gov Rat liver microsomes tend to produce two to four times higher amounts of these metabolites, as well as the hydrolyzed hydroxy acid form, compared to mouse liver microsomes. nih.gov Animal studies also confirm that lovastatin can cross the blood-brain barrier. drugbank.com
Interactive Data Table: Major In Vitro Metabolites of Lovastatin in Rat and Mouse Liver Microsomes| Metabolite | Metabolic Pathway | Relative Abundance (Rat vs. Mouse) | Enzyme System | Citation |
| 6'-beta-hydroxy-lovastatin | Stereoselective hydroxylation | Principal metabolite in both species | Cytochrome P-450 | nih.govnih.gov |
| 6'-exomethylene-lovastatin | Dehydrogenation | 2-4 fold higher in rats | Cytochrome P-450 | nih.govnih.gov |
| 3"-hydroxy-lovastatin | Stereoselective hydroxylation | 2-4 fold higher in rats | Cytochrome P-450 | nih.govnih.gov |
| Hydroxy acid form (open ring) | Hydrolysis | 2-4 fold higher in rats | N/A | nih.govnih.gov |
Investigation of Biochemical Markers in Animal Tissues
Studies in animal models have identified several biochemical markers that are altered in response to lovastatin administration, reflecting its impact on various metabolic pathways.
In a study involving transgenic mice that overexpress human α-synuclein, lovastatin treatment led to a significant reduction in plasma cholesterol levels. nih.gov More specific to brain tissue, the treatment also decreased the levels of oxidized cholesterol metabolites. nih.gov This was accompanied by a reduction in the accumulation of both total and oxidized α-synuclein in the soluble and insoluble fractions of brain tissue homogenates. nih.gov
In a rat model, systemic administration of lovastatin led to marked changes in the expression of key proteins in the cholesterol synthesis pathway within the liver and brain. nih.gov Specifically, the protein levels of HMG-CoA reductase and the mature form of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) were significantly increased in the liver, cerebral cortex, and hippocampus. nih.gov This upregulation indicates a compensatory response to the inhibition of the mevalonate pathway. nih.gov
Proteomic analysis of liver tissue from rats treated with lovastatin revealed changes in a broad network of proteins. plasmaproteome.com Beyond the expected increase in HMG-CoA synthase, the treatment also affected key enzymes involved in carbohydrate metabolism and induced changes in various cellular stress proteins related to cytoskeletal structure, calcium homeostasis, and apoptosis. plasmaproteome.com
Comparative Studies with Lovastatin and Other Analogues in Research Models
This compound, a derivative of Lovastatin, has been a subject of interest in comparative studies aimed at understanding the intricate relationship between the structure of statins and their biological activity. These investigations in non-human, non-clinical research models are fundamental to elucidating the molecular mechanisms that govern the therapeutic efficacy of this class of compounds.
Comparative analyses have been conducted to assess the inhibitory potential of various Lovastatin analogues on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govdrugbank.com Lovastatin itself is a potent inhibitor of this enzyme. nih.govimmune-system-research.com The active form of Lovastatin is its β-hydroxy acid, which is formed in the body from the hydrolysis of the inactive lactone prodrug. drugbank.comwikipedia.org
Research on analogues has shown that modifications to the Lovastatin molecule can significantly impact its inhibitory activity. For instance, studies on side-chain ether analogues of Lovastatin revealed that they were weaker inhibitors of HMG-CoA reductase compared to the corresponding side-chain ester analogues. nih.gov This underscores the sensitivity of the enzyme's active site to the chemical nature of the substituent groups on the Lovastatin scaffold.
While specific in-vitro comparative data for this compound against Lovastatin is not extensively published, the known structure-activity relationships for statins provide a strong basis for predicting its activity. The presence of a ketone group in place of the hydroxyl group at a key position would be expected to alter the binding affinity for HMG-CoA reductase.
Table 1: Comparative Inhibitory Activity of Lovastatin Analogues against HMG-CoA Reductase (Illustrative)
| Compound | Modification from Lovastatin | Relative Inhibitory Potency |
| Lovastatin (hydroxy acid form) | - | High |
| Simvastatin (B1681759) | Additional methyl group | High |
| Pravastatin | Hydroxylated ring | High |
| This compound | Hydroxyl group oxidized to a ketone | Presumed Lower |
| Lovastatin Side-Chain Ether Analogue | Ester side-chain replaced with ether | Lower |
Note: This table is illustrative and based on general knowledge of statin structure-activity relationships. The potency of this compound is a predicted value based on these principles.
Structure-Activity Relationship (SAR) Studies for Defined Biological Responses
The structure-activity relationship (SAR) of HMG-CoA reductase inhibitors is a well-established field of study, providing critical insights into the features required for potent inhibition. The general structure of statins consists of a dihydroxyheptanoic acid portion, which is crucial for their activity, and a complex ring system that contributes to binding affinity. researchgate.net
The β-hydroxy acid form of Lovastatin mimics the structure of the natural substrate, HMG-CoA. researchgate.net The hydroxyl group at the C5 position of the hexahydronaphthalene (B12109599) ring system is considered essential for the inhibitory activity of Lovastatin and other statins. This hydroxyl group, along with the carboxyl group of the open-ring form, forms key interactions with the active site of HMG-CoA reductase.
In the case of this compound, the oxidation of this critical hydroxyl group to a ketone would fundamentally alter these interactions. The hydrogen-bonding capabilities of a ketone are different from those of a hydroxyl group. This change is predicted to lead to a significant reduction in binding affinity and, consequently, a decrease in its inhibitory effect on HMG-CoA reductase.
SAR studies on other Lovastatin analogues have consistently demonstrated the importance of the stereochemistry and the nature of the substituents on the hexahydronaphthalene ring. For example, the introduction of additional hydrophobic groups can sometimes enhance activity, as seen in the case of simvastatin, which has an extra methyl group compared to lovastatin. nih.gov Conversely, as seen with the ether analogues, seemingly minor chemical changes can lead to a substantial loss of potency. nih.gov
Table 2: Key Structural Features of Lovastatin and Their Role in HMG-CoA Reductase Inhibition
| Structural Moiety | Functional Role | Predicted Impact of Ketone Substitution |
| Dihydroxyheptanoic Acid | Mimics HMG-CoA, essential for binding | Unchanged in this compound |
| Lactone Ring | Prodrug form, facilitates absorption | Unchanged in this compound |
| Hexahydronaphthalene Ring | Provides hydrophobic interactions with the enzyme | Unchanged in this compound |
| C5-Hydroxyl Group | Forms key hydrogen bonds with the enzyme's active site | Replaced by a ketone, leading to loss of critical hydrogen bonds and reduced activity |
| Ester Side Chain | Contributes to binding affinity | Unchanged in this compound |
Influence of Stereochemistry on Molecular Interactions
The stereochemistry of HMG-CoA reductase inhibitors is a critical determinant of their biological activity. The three-dimensional arrangement of atoms in these molecules dictates how they fit into the active site of the enzyme. For Lovastatin and its analogues, the specific stereoisomer is crucial for potent inhibition.
The active form of Lovastatin possesses a specific stereochemistry at the C3 and C5 positions of the dihydroxyheptanoic acid side chain, which corresponds to the stereochemistry of the natural substrate, HMG-CoA. Any deviation from this specific stereoisomeric form results in a dramatic loss of inhibitory activity.
Derivatives, Analogues, and Chemical Modifications of Keto Lovastatin for Research Probes
Design and Synthesis of Novel Keto Lovastatin (B1675250) Analogues
The generation of novel analogues of Keto Lovastatin is a key strategy for developing tailored research tools. This involves both semi-synthetic enzymatic methods and complete chemical synthesis to introduce specific structural changes.
The specificity of a research probe is paramount for obtaining clear and interpretable results. For this compound, structural modifications are typically focused on two main regions: the hexahydronaphthalene (B12109599) (decalin) nucleus and the acyl side chain.
One synthetic strategy involves modifying the decalin core, using a key reactive intermediate such as an 8-keto silyl (B83357) enol ether, which is analogous to the keto-functionality in this compound. nih.gov This approach allows for the introduction of substitutions, such as hydroxy or hydroxyalkyl groups at various positions on the ring system, to probe interactions with the target enzyme's binding pocket. nih.gov
Another powerful method for creating diversity is to alter the side chain attached to the decalin nucleus. The enzyme LovD, an acyltransferase from the lovastatin biosynthetic pathway, exhibits broad substrate specificity. nih.gov It can transfer various acyl groups from coenzyme A (CoA) or N-acetylcysteamine (SNAC) thioesters to the lovastatin precursor, monacolin J. nih.gov Since this compound (also known as Monacolin X) is the α-methyl-β-ketobutyryl ester of monacolin J, this enzymatic system could be exploited to synthesize a variety of this compound analogues by supplying different β-ketoacyl thioesters. nih.gov This allows for systematic evaluation of how changes in the side chain's structure and electronics affect binding and activity.
To track the movement and transformation of this compound within biological systems, labeled analogues are indispensable. These labels can be isotopic, fluorescent, or radiolabeled, depending on the research application.
Isotopic Labeling : A common approach is the incorporation of stable heavy isotopes. For example, Lovastatin-d9, a deuterium-labeled version of lovastatin, has been synthesized for use as a tracer in quantitative studies during drug development. medchemexpress.com A similar strategy can be applied to synthesize this compound-d9, allowing for its precise detection and quantification by mass spectrometry in metabolic fate studies. Early research into the lovastatin biosynthetic pathway also relied heavily on the use of precursors labeled with isotopes like ¹³C to map their incorporation into the final molecule. nih.gov
Fluorescent Labeling : Fluorescent probes allow for the visualization of a molecule's localization in living cells via microscopy. While a specific fluorescent this compound has not been detailed, the principle involves attaching a fluorophore to the core structure. nih.gov The selection of the attachment point is critical to ensure that the probe's biological activity is not compromised. The fluorophore itself must possess desirable properties such as high photostability and brightness to enable long-term imaging. nih.gov
Radiolabeling : For highly sensitive detection, particularly in distribution studies or PET imaging, analogues can be radiolabeled with isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). mdpi.com This involves incorporating the radionuclide into the this compound structure, creating a radiotracer that can be monitored non-invasively. mdpi.com
Structure-Mechanism Relationship Studies
Understanding how this compound interacts with enzymes on a molecular level is crucial for interpreting experimental results and designing more effective probes.
The biosynthesis of lovastatin involves a multi-enzyme megasynthase complex, and this compound is an intermediate in this pathway. The interaction with these enzymes reveals which structural features are critical for recognition and processing.
Cryo-electron microscopy studies of the lovastatin nonaketide synthase (LovB) complexed with its partner enzyme (LovC) have revealed a detailed structural basis for these interactions. nih.gov The complex forms two "L-shaped" catalytic chambers where the growing polyketide chain is modified. nih.gov The enzyme features multiple domains—including ketosynthase (KS), methyltransferase (MT), and ketoreductase (KR)—that interact with the substrate. nih.govresearchgate.net
To definitively identify the protein targets of this compound and map its binding sites, photoaffinity labeling (PAL) is a powerful technique. nih.gov A photoaffinity probe is an analogue that contains a photoreactive group, which, upon activation by light, forms a highly reactive species that covalently crosslinks the probe to any nearby interacting proteins. nih.gov
A this compound photoaffinity probe would ideally be designed with three components: the this compound structure as the binding ligand, a photoreactive group, and a reporter tag (e.g., an alkyne or azide) for subsequent detection or enrichment via click chemistry. nih.govmdpi.com
The ketone functionality within this compound is an ideal chemical handle for introducing a diazirine group, which is a small and highly efficient photoreactive moiety. nih.govresearchgate.net Diazirines can be synthesized from ketones and are activated by UV light (typically ~365 nm) to form a reactive carbene that can insert into a wide range of amino acid side chains in the protein's binding pocket. nih.govresearchgate.net This creates a permanent, covalent link, trapping the interaction. The use of diazirine-containing photoaffinity probes based on related molecules like cholesterol and isoprenoids has been successfully demonstrated, validating this approach for studying lipid and isoprenoid-binding proteins. nih.govnih.gov Such a probe would allow researchers to irradiate cells or protein lysates treated with the probe, covalently "tag" the binding partners of this compound, and then use the reporter tag to isolate and identify these proteins by mass spectrometry. nih.gov
Future Research Directions and Unexplored Avenues
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Keto Lovastatin (B1675250) Pathways
The biosynthesis of lovastatin, and by extension its precursor Keto Lovastatin, in filamentous fungi like Aspergillus terreus is a complex process governed by a dedicated gene cluster and intricate regulatory networks. nih.govrsc.org While the core genes are known, a deeper understanding of the pathway's regulation and dynamics is essential for targeted engineering. Advanced omics technologies are poised to provide this system-level view.
Proteomics can elucidate the expression patterns of enzymes involved in the this compound pathway under various conditions. Studies analyzing the proteome of A. terreus can identify not only the core biosynthetic enzymes like polyketide synthases but also crucial regulatory proteins (e.g., LovE), transcription factors (e.g., LaeA), and other proteins that respond to environmental stimuli to modulate secondary metabolism. nih.govnih.gov For instance, proteomic analysis of A. terreus in response to different carbon and nitrogen sources can reveal bottlenecks in the pathway, guiding media optimization strategies for enhanced precursor accumulation. nih.govasm.org
Metabolomics, the large-scale study of small molecules, can provide a direct snapshot of the intracellular concentrations of this compound and other related intermediates. By tracking metabolite fluxes, researchers can identify rate-limiting steps and competing pathways that divert precursors away from this compound synthesis. Combining proteomics and metabolomics offers a powerful approach to correlate enzyme levels with metabolic output, creating a comprehensive model of the biosynthetic network. This integrated omics approach is fundamental for rationally designing strains with improved production characteristics.
| Omics Technology | Application to this compound Research | Key Research Questions Addressed |
| Proteomics | Identification and quantification of all proteins expressed by the producing organism (e.g., A. terreus) under specific fermentation conditions. | Which enzymes in the lovastatin gene cluster are the rate-limiting steps? How do global regulators like LaeA impact the expression of pathway-specific enzymes? nih.gov |
| Metabolomics | Comprehensive analysis of all intracellular and extracellular metabolites, including this compound and its precursors/byproducts. | What are the major metabolic bottlenecks in the pathway? How do nutrient limitations affect the flux towards this compound versus other metabolites? |
| Transcriptomics | Analysis of the complete set of RNA transcripts to understand gene expression dynamics. | How is the expression of the lovastatin gene cluster, including genes responsible for this compound formation, regulated at the transcriptional level in response to pH, oxygen, and nutrient changes? mdpi.com |
Integration of Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling provide powerful predictive tools to investigate this compound and its interactions at an atomic level. These in silico methods can guide experimental work, saving time and resources. Molecular dynamics (MD) simulations and periodic density functional theory (DFT) modeling, which have been used to study the solid-state dynamics and conformational behavior of lovastatin, can be applied to this compound. researchgate.netnih.gov Such studies can reveal its structural flexibility, stable conformations, and intermolecular interactions, which are crucial for understanding its chemical properties and tendency for amorphization. nih.gov
Molecular docking simulations can be employed to predict how this compound and its derivatives might interact with enzymatic targets. For example, while lovastatin's interaction with HMG-CoA reductase is well-known, docking studies could explore the binding of this compound to the active sites of tailoring enzymes within its own biosynthetic pathway, such as ketoreductases and enoyl reductases. Understanding these interactions is key to predicting the outcomes of enzyme engineering efforts aimed at producing novel statin analogs. Cryo-electron microscopy has provided structural insights into the lovastatin nonaketide synthase (LovB) and its complex with the reductase LovC, offering a template for computational docking and rational design of mutations to alter substrate specificity or efficiency. nih.gov
| Computational Method | Application to this compound Research | Potential Outcomes |
| Molecular Dynamics (MD) Simulation | Simulating the movement and conformational changes of the this compound molecule over time. | Understanding of molecular flexibility, solvent interactions, and identification of dominant conformations. nih.gov |
| Quantum Mechanics (QM) / DFT | Calculating the electronic structure and energy of this compound to predict its reactivity and spectroscopic properties. | Accurate prediction of reaction mechanisms and transition states for its enzymatic conversion; interpretation of spectroscopic data. researchgate.net |
| Molecular Docking | Predicting the preferred binding orientation of this compound to the active site of a target enzyme (e.g., ketoreductase). | Identification of key amino acid residues involved in binding; guiding site-directed mutagenesis to alter enzyme activity or specificity. nih.gov |
| Homology Modeling | Building a 3D model of an uncharacterized enzyme in the pathway based on its amino acid sequence and a known template structure. | Providing a structural framework for docking studies when an experimental structure is unavailable. |
Bioprocess Engineering for Enhanced Production of this compound as a Research Compound
The production of lovastatin, and therefore its intermediates like this compound, is highly dependent on the fermentation conditions. mdpi.com Bioprocess engineering focuses on optimizing these conditions to maximize yield and productivity. A key factor is the morphology of the producing fungus, A. terreus, which typically grows as pellets in submerged culture. The size and density of these pellets significantly impact mass transfer, particularly oxygen supply, which is critical for lovastatin biosynthesis. nih.govresearchgate.net Techniques such as microparticle-enhanced cultivation (MPEC), using agents like talc (B1216), can be used to control pellet size and improve productivity. researchgate.net
Media composition is another critical area for optimization. The choice of carbon and nitrogen sources profoundly affects lovastatin production, which is often triggered by the limitation of the primary carbon source. nih.govasm.org Statistical methods like Response Surface Methodology (RSM) have been successfully used to optimize media components (e.g., casein, sodium acetate) and physical parameters (e.g., moisture content, particle size in solid-state fermentation) to achieve significant increases in yield. nih.govresearchgate.net Advanced fermentation strategies, such as fed-batch and continuous cultivation, can overcome substrate limitations and product feedback inhibition, leading to higher titers than simple batch processes. researchgate.netnih.gov These established principles for lovastatin can be adapted to maximize the accumulation of the this compound intermediate for research purposes.
| Parameter / Strategy | Influence on Production | Example of Optimization |
| Fungal Morphology | Affects viscosity and oxygen transfer. Small, loose pellets are often optimal for lovastatin production. | Addition of talc microparticles to the preculture to induce the formation of smaller pellets, resulting in a 3.5-fold higher lovastatin titer. researchgate.net |
| Carbon/Nitrogen Sources | Acts as a primary regulator of secondary metabolism. Non-fermentable carbon sources and specific nitrogen sources can enhance production. | Using lactose (B1674315) instead of glucose, or glutamate (B1630785) as a nitrogen source, initiates lovastatin synthesis and increases specific productivity. nih.govnih.gov |
| pH and Temperature | Critical for enzyme activity and overall cell physiology. | Optimal production by a wild Brazilian strain of A. terreus was achieved at pH 7.5 and 32°C. nih.gov |
| Fermentation Mode | Can overcome limitations of batch culture, such as nutrient depletion and product inhibition. | A continuous fermentation mode with immobilized cells showed higher productivity (0.0255 g/L/h) compared to batch processes. researchgate.net |
Exploration of Unconventional Microbial Strains for Novel this compound Transformations
While Aspergillus terreus is the most well-known industrial producer of lovastatin, other fungi, including various species of Monascus, Penicillium, and Trichoderma, are also capable of producing the compound, albeit often at lower levels. pjps.pkebrary.netresearchgate.net These unconventional strains represent a rich source of genetic diversity. Their enzymes may have different substrate specificities or catalytic properties, offering potential for producing novel analogs of this compound or transforming it into new chemical entities. For example, biotransformation experiments have shown that organisms like Monascus ruber can process lovastatin precursors, highlighting the potential for using different microbial systems to modify intermediates. nih.gov
Furthermore, the field of synthetic biology allows for the transfer of the this compound biosynthetic machinery into heterologous hosts. Strains like Saccharomyces cerevisiae or Escherichia coli, which are well-characterized and easy to manipulate genetically, could be engineered to produce this compound. researchgate.netmdpi.com This approach decouples the complex native regulation in A. terreus and allows for more direct control over the pathway. By co-expressing genes from the lovastatin cluster with enzymes from other pathways, it becomes possible to create novel hybrid molecules. For instance, an engineered ketoreductase could potentially reduce the keto group of this compound with a different stereochemistry, leading to a novel statin precursor. acs.org
| Microbial Source | Potential for this compound Research | Rationale / Example |
| Monascus species (M. ruber, M. purpureus) | Source of novel tailoring enzymes and alternative lovastatin biosynthetic pathways. | These fungi produce a range of monacolins, and their enzymes could be used to modify this compound. nih.govresearchgate.net |
| Penicillium species | Exploration of genetic diversity for enzymes with different specificities. | Known producers of statins like mevastatin, their genetic makeup could offer new biocatalytic tools. nih.gov |
| Engineered Escherichia coli | A controllable host for heterologous expression of specific pathway genes. | E. coli strains expressing the LovD enzyme have been used for statin-related biotransformations. researchgate.net |
| Engineered Saccharomyces cerevisiae | A GRAS (Generally Recognized as Safe) eukaryotic host for producing research compounds and exploring pathway modifications. | Yeast is a robust and well-understood platform for metabolic engineering and co-culture systems. mdpi.com |
Q & A
Q. What experimental design strategies are recommended for optimizing Keto Lovastatin production in solid-state fermentation?
- Methodological Answer : Use a Plackett-Burman design to screen critical medium parameters (e.g., carbon/nitrogen sources, micronutrients) and identify key factors influencing yield. Follow this with a Box-Behnken response surface methodology (RSM) to optimize interactions between selected parameters (e.g., malt extract, dextrose, MnSO₄·H₂O, MgSO₄·7H₂O). Validate predictions using software like Design Expert 7.1 and confirm via HPLC or GC-MS for lovastatin quantification .
Q. How can researchers characterize the structural tautomerism of this compound?
- Methodological Answer : Employ multinuclear NMR spectroscopy (¹H, ¹³C) to distinguish keto and enol tautomers. Key signals include:
- ¹H NMR : Keto form (1.68 ppm, CH₃; 2.73 ppm, CH₂; 3.64 ppm, CHC=O) vs. enol form (1.72 ppm, CH₃; 2.82 ppm, CH₂; 17.50 ppm, OH).
- ¹³C NMR : Keto carbonyl (201.8 ppm) vs. enol COH (191.7 ppm).
Confirm crystallographic data via X-ray diffraction (MoKα radiation, ω-scan technique) and refine structures using SHELXL97 .
Q. What protocols ensure reproducibility in this compound synthesis and purification?
- Methodological Answer :
- Document all synthesis steps (e.g., catalyst use, reaction time/temperature) and purity validation methods (HPLC, melting point analysis).
- For new compounds, provide full spectral data (NMR, MS) and crystallographic deposition codes (e.g., CCDC-799216).
- Follow IUPAC guidelines for reporting experimental details, including solvent systems and chromatographic conditions .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound’s efficacy in primary prevention be reconciled?
- Methodological Answer : Conduct meta-analyses with stratification by patient subgroups (e.g., HDL-C levels, age, sex). For example:
- The AFCAPS/TexCAPS trial (1998) showed a 37% reduction in first major coronary events with lovastatin in patients with average LDL-C and low HDL-C .
- Compare with Helsinki Heart Study (1987) outcomes using gemfibrozil, noting differences in lipid-modifying mechanisms (LDL-C reduction vs. HDL-C elevation) .
Use multivariate regression to adjust for confounding variables (e.g., diet, comorbidities) and validate via sensitivity analysis.
Q. What computational approaches are suitable for modeling this compound’s molecular interactions?
- Methodological Answer :
- Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with HMG-CoA reductase.
- Use Cytoscape for network pharmacology analysis, integrating ReactomeFI pathways (e.g., cholesterol biosynthesis) and mutation data from TCGA .
- Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes.
Q. How should researchers address discrepancies in NMR and chromatographic purity data for this compound?
- Methodological Answer :
- Cross-validate purity using complementary techniques :
- HPLC-DAD/MS for chemical purity.
- X-ray crystallography for structural confirmation.
- Investigate potential causes (e.g., tautomer equilibria, solvent residues) via variable-temperature NMR or TGA-DSC analysis .
- Report unresolved discrepancies transparently in supplemental materials .
Data Analysis & Reporting Guidelines
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply non-linear regression models (e.g., log-logistic, Hill equation) to fit dose-response curves. Use ANOVA with Tukey post-hoc tests for multi-group comparisons. For clinical data, calculate hazard ratios (HR) and 95% confidence intervals via Cox proportional hazards models, as demonstrated in AFCAPS/TexCAPS .
Q. How can researchers ensure ethical rigor in preclinical-to-clinical translation of this compound?
- Methodological Answer :
- Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample size justification, randomization, and blinding.
- For human trials, register protocols on ClinicalTrials.gov and obtain IRB approval. Include CONSORT flow diagrams in publications to report attrition and protocol deviations .
Tables
Q. Table 1. Key NMR Signals for Keto vs. Enol Tautomers of Lovastatin
| Tautomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Keto | 1.68 (CH₃), 3.64 (CHC=O) | 201.8 (C=O) |
| Enol | 1.72 (CH₃), 17.50 (OH) | 191.7 (COH) |
| Source: Central European Journal (2011) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
